3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines multiple pharmacologically active moieties. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the use of hydrazino functional groups undergoing cyclocondensation with acetylacetone to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the reproducibility of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . Additionally, the compound’s structure allows it to interact with DNA, potentially interfering with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These derivatives have been studied for their anticancer properties and enzyme inhibition capabilities.
1,2,4-Triazole Derivatives: These compounds are known for their cytotoxic effects and potential as therapeutic agents.
Uniqueness
3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is unique due to its combination of multiple pharmacologically active moieties within a single molecule. This structural complexity allows for diverse interactions with biological targets, enhancing its potential as a versatile therapeutic agent.
Properties
Molecular Formula |
C17H11BrN6S |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H11BrN6S/c1-10-14(23-9-3-2-4-13(23)19-10)15-20-21-17-24(15)22-16(25-17)11-5-7-12(18)8-6-11/h2-9H,1H3 |
InChI Key |
MCRVPSYGPQIAHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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